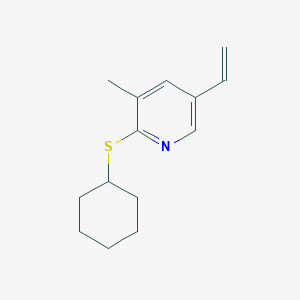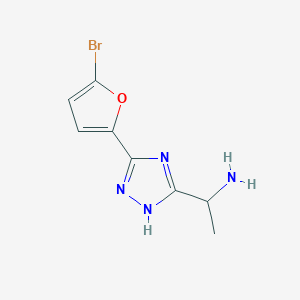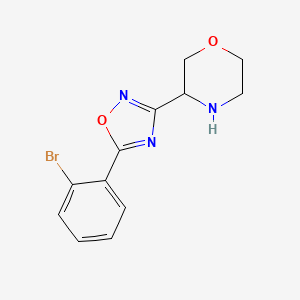
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with an oxadiazole ring, which is further substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzohydrazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization with morpholine to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various nucleophiles.
Scientific Research Applications
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, while the morpholine ring can improve its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)pyridine
- 3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)thiophene
- 4-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)benzene
Uniqueness
3-(5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine is unique due to its combination of a morpholine ring with an oxadiazole ring and a bromophenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the presence of the morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Properties
Molecular Formula |
C12H12BrN3O2 |
|---|---|
Molecular Weight |
310.15 g/mol |
IUPAC Name |
3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C12H12BrN3O2/c13-9-4-2-1-3-8(9)12-15-11(16-18-12)10-7-17-6-5-14-10/h1-4,10,14H,5-7H2 |
InChI Key |
PZZMQMGZIDCBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NOC(=N2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


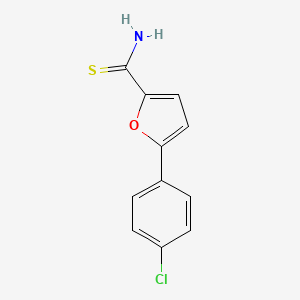


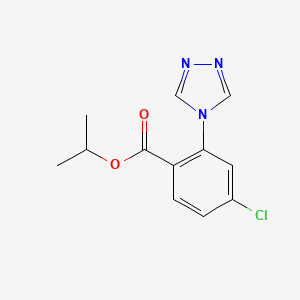
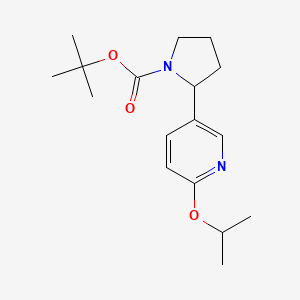
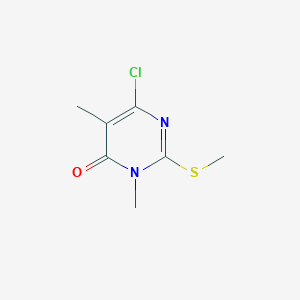
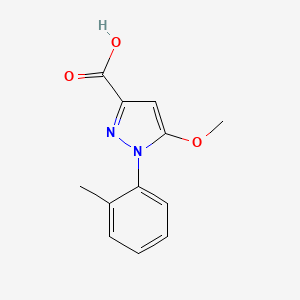



![5-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11803037.png)
